N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is an intricate organic compound with a multifaceted structure, featuring a sulfonamide group and tetrahydroquinoline ring. This compound is of interest in multiple fields, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide generally involves a multistep process:
Formation of the Tetrahydroquinoline Core
Starting Material: : Aniline derivatives.
Reagents: : Catalysts such as palladium, and solvents like toluene.
Conditions: : Under reflux to cyclize and form the tetrahydroquinoline core.
Sulfonation Step
Reagents: : Sulfonyl chloride.
Conditions: : Basic medium, often using sodium hydroxide at low temperatures.
Amination
Reagents: : Ethylsulfonyl chloride.
Conditions: : Typically carried out in aqueous or mixed solvents under controlled temperatures.
Final Assembly
Reagents: : Propionyl chloride.
Conditions: : Anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production might employ high-throughput continuous flow reactors to optimize yield and purity, utilizing similar reagents and conditions but on a larger scale with more stringent quality controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Converts the tetrahydroquinoline ring to a quinoline ring.
Common Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic medium.
Reduction
Reduces the sulfonamide group.
Common Reagents: Lithium aluminum hydride.
Conditions: Anhydrous, low temperatures.
Substitution
Reactions at the propionamide moiety.
Common Reagents: Halogenating agents.
Conditions: Varies with substitution desired.
Major Products
The main products vary depending on the reaction pathway:
Oxidation yields quinoline derivatives.
Reduction results in desulfonated products.
Substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Reagents: : Used as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.
Medicine
Drug Development: : Investigated for antimicrobial and anti-inflammatory properties.
Industry
Materials Science:
Mechanism of Action
The compound's mechanism of action is often studied in terms of its interactions with biological molecules:
Molecular Targets: : May target enzymes that interact with sulfonamide and tetrahydroquinoline groups.
Pathways Involved: : Inhibitory effects on metabolic pathways in microorganisms or modulation of receptor activity in human cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide: .
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl)sulfamoyl)phenyl)propionamide: .
Highlighting Uniqueness
Unique Tetrahydroquinoline Positioning: : Specific placement of the sulfonamide and propionamide groups.
Distinct Reactivity: : Unique patterns in oxidation and substitution reactions.
There you go! A deep dive into the compound. Any other fascinating topics in mind?
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQWGDTFKVWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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